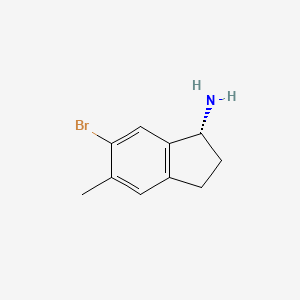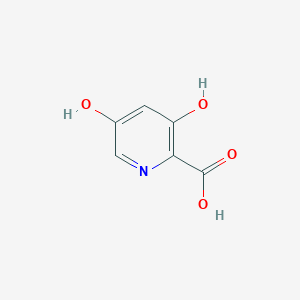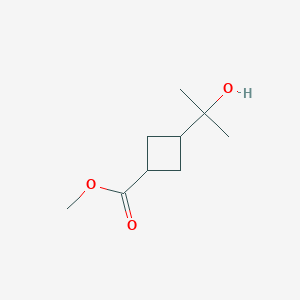
Methyl3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl ester group and a hydroxypropan-2-yl group. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .
Méthodes De Préparation
The synthesis of Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of cyclobutane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The hydroxypropan-2-yl group can be introduced through a subsequent reaction with an appropriate alcohol, such as isopropanol, under acidic or basic conditions .
Analyse Des Réactions Chimiques
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Applications De Recherche Scientifique
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Biology: It is employed in biochemical studies to investigate the interactions of cyclobutane derivatives with biological molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives such as:
Methyl cyclobutane-1-carboxylate: Lacks the hydroxypropan-2-yl group, making it less versatile in chemical reactions.
Cyclobutane-1,1-dicarboxylate: Contains two ester groups, offering different reactivity and applications.
Cyclobutane-1-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters and other derivatives.
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
1940136-14-0 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-9(2,11)7-4-6(5-7)8(10)12-3/h6-7,11H,4-5H2,1-3H3 |
Clé InChI |
LHVACPUUOADGAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CC(C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


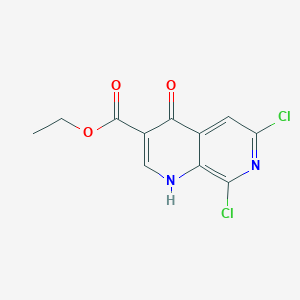
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
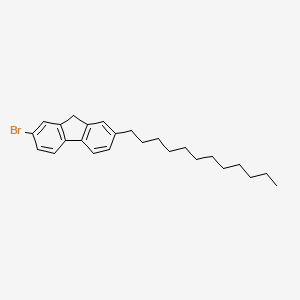
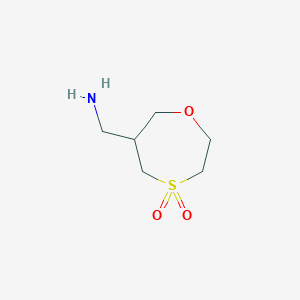
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)

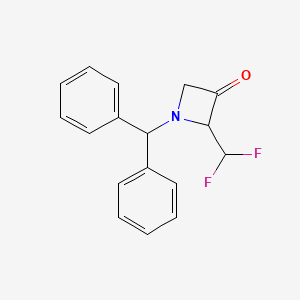
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
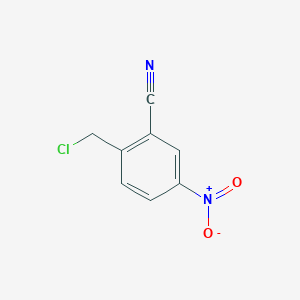
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)
